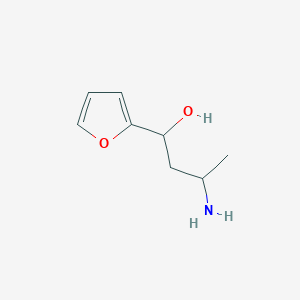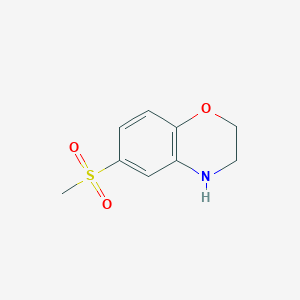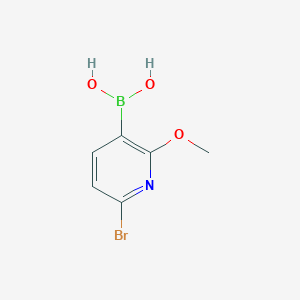
6-Bromo-2-methoxypyridin-3-ylboronic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridinylboronic acids, such as 6-Bromo-2-methoxypyridin-3-ylboronic acid, often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis
The molecular structure of similar compounds has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 6-bromo-2-methylpyridine-3-boronic acid, include a density of 1.67 g/cm3, a boiling point of 354.2ºC at 760 mmHg, and a melting point of 170°C . The exact properties of 6-Bromo-2-methoxypyridin-3-ylboronic acid may vary.Aplicaciones Científicas De Investigación
Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry
- Summary of Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is a process that is not well developed, but it has been reported that catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters is possible .
- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The protodeboronation was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Pharmaceutical Intermediate
- Scientific Field : Pharmaceutical Chemistry
- Summary of Application : It is used as an active pharmaceutical intermediate and also in the design, structure-activity relationship, and characterization of the development candidate nvp-hsp990 .
- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The outcomes of this application were not specified in the source .
Anti-Markovnikov Hydromethylation of Alkenes
- Scientific Field : Organic Chemistry
- Summary of Application : This process involves the catalytic protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Synthesis of Pyridinylboronic Acids and Esters
- Scientific Field : Organic Chemistry
- Summary of Application : This process involves the synthesis of (un)substituted pyridinylboronic acids and esters . Five approaches to the synthesis are summarized: halogen-metal exchange (HMe) and borylation, metal-hydrogen exchange via directed ortho-metallation (DoM) followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed C-H or C-F borylation, and [4+2] cycloadditions .
- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The outcomes of this application were not specified in the source .
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Summary of Application : The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . It is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .
- Methods of Application : The exact methods of application or experimental procedures were not specified in the source .
- Results or Outcomes : The outcomes of this application were not specified in the source .
Synthesis of Borinic Acid Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : Borinic acids [R 2 B (OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results or Outcomes : The outcomes of this application were not specified in the source .
Safety And Hazards
The safety data sheet for a similar compound, 6-Bromo-2-methoxypyridin-3-ylboronic acid, suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(6-bromo-2-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWPUDBRICQBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Br)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methoxypyridin-3-ylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Pyrrolidin-3-yloxy)ethyl]pyrrolidine dihydrochloride](/img/structure/B1378275.png)
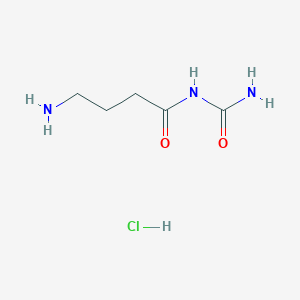
amine](/img/structure/B1378277.png)
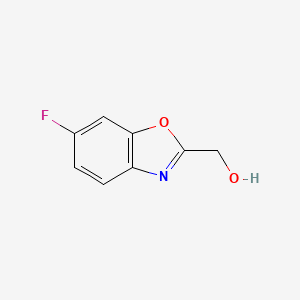
![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)
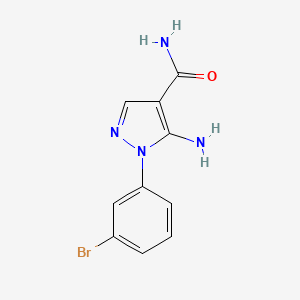
![1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378285.png)
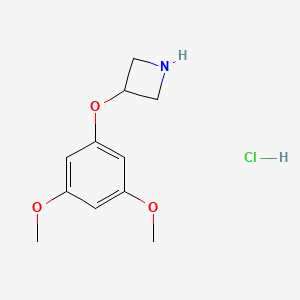
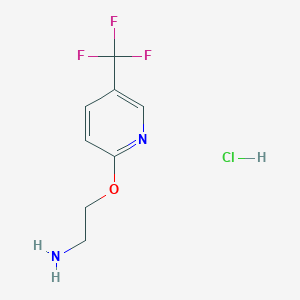
![[5-(Furan-2-yl)furan-2-yl]methanamine](/img/structure/B1378290.png)
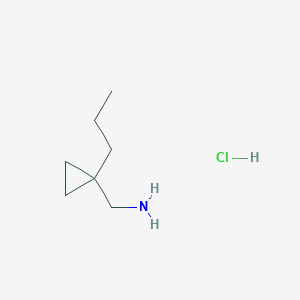
![[2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride](/img/structure/B1378292.png)
